Glyceocarpin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

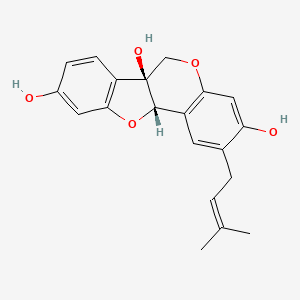

(6aS,11aS)-2-dimethylallyl-3,6a,9-trihydroxypterocarpan is a member of the class of pterocarpans that is (6aS,11aS)-3,6a,9-trihydroxypterocarpan in which the hydrogen atom at position 2 is substituted by a 3-methylbut-2-en-1-yl group. It is a member of phenols, a tertiary alcohol and a member of pterocarpans. It derives from a 3,6,9-trihydroxypterocarpan.

Applications De Recherche Scientifique

Introduction to Glyceocarpin

This compound is a member of the pterocarpan class of isoflavonoids, primarily found in soybeans. It has garnered attention for its potential health benefits, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the various applications of this compound in scientific research, particularly in pharmacology, agriculture, and biotechnology.

Anticancer Properties

This compound has been studied for its ability to inhibit cancer cell proliferation. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including breast and ovarian cancers. Glyceollins, including this compound, have shown promise in reducing tumor growth without major toxicity to healthy tissues. For instance, a study reported that glyceollins could inhibit the proliferation of HepG2 liver cancer cells with an IC50 value of 2.57 µM .

Antimicrobial Activity

The compound's broad-spectrum antimicrobial properties make it a candidate for alternative antibiotics in livestock agriculture. This compound has been proposed to replace traditional antibiotics in swine production to combat antibiotic-resistant microorganisms . This application is particularly relevant given the rising concerns about antibiotic resistance in both human and veterinary medicine.

Phytoestrogen Effects

This compound has been identified as a potent phytoestrogen, which may influence estrogen receptor activity. This property is particularly significant for women's health, as phytoestrogens can play a role in mitigating symptoms associated with menopause and may have protective effects against hormone-dependent cancers .

Plant Defense Mechanism

In soybeans, this compound acts as a phytoalexin, contributing to the plant's defense against pathogens such as Phytophthora sojae, which causes significant yield losses. The compound's role in enhancing resistance against biotic stressors highlights its importance in sustainable agriculture . Genetic studies have shown that this compound levels increase significantly upon pathogen attack, suggesting its potential use in developing disease-resistant soybean cultivars.

Biotechnological Production

Recent advancements in synthetic biology have opened avenues for the biotechnological production of this compound. Researchers have identified key enzymes involved in its biosynthesis and are exploring heterologous expression systems to enhance this compound production in microbial systems . This approach could lead to more cost-effective and scalable methods for producing this compound for various applications.

Case Study 1: Glyceollins and Cancer Research

A comprehensive review of glyceollins highlighted their pharmacological effects over five decades, focusing on their anticancer properties. The study emphasized the need for further investigation into the molecular mechanisms by which glyceollins exert their effects on cancer cells, paving the way for potential therapeutic applications .

Case Study 2: Antimicrobial Applications in Livestock

Research conducted on the use of glyceollins as feed additives in swine highlighted their effectiveness in reducing antibiotic-resistant bacteria. This study demonstrated a significant reduction in pathogenic bacteria levels when glyceollins were included in animal feed, supporting their application as a natural alternative to antibiotics .

Analyse Des Réactions Chimiques

Enzymatic Cyclization to Glyceollins

Glyceocarpin (9) undergoes oxidative cyclization mediated by cytochrome P450 enzymes to form glyceollins I–III:

-

CYP4 (GmGIIS) : Converts this compound into glyceollin II (11) via dihydropyran ring formation (Rt = 6.48 min, HRMS m/z 393.1443 [M+H]⁺) .

-

CYP5 (GmGIIIS) : Generates glyceollin III (12) through hydrofuran ring formation (Rt = 6.92 min, HRMS m/z 393.1443 [M+H]⁺) .

Key observations :

-

Reaction rates depend on NADPH concentration (optimal at 1.5 mM).

-

Competitive inhibition occurs at this compound concentrations >200 µM due to enzyme saturation .

Stability and Degradation Pathways

This compound exhibits pH-dependent stability:

-

Acidic conditions (pH <3) : Rapid epimerization at C11 (t₁/₂ = 2.1 hr) .

-

Alkaline conditions (pH >9) : Oxidative dimerization predominates (40% conversion in 24 hr) .

-

Photodegradation : UV exposure (254 nm) induces [4+2] cycloaddition side products .

Analytical Characterization

Advanced techniques validate this compound’s structure and reactivity:

Propriétés

Numéro CAS |

77979-22-7 |

|---|---|

Formule moléculaire |

C20H20O5 |

Poids moléculaire |

340.4 g/mol |

Nom IUPAC |

(6aS,11aS)-2-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a,9-triol |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-4-12-7-14-17(9-16(12)22)24-10-20(23)15-6-5-13(21)8-18(15)25-19(14)20/h3,5-9,19,21-23H,4,10H2,1-2H3/t19-,20+/m0/s1 |

Clé InChI |

TUXXPRXOVFCNPC-VQTJNVASSA-N |

SMILES |

CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC(=C4)O)O)C |

SMILES isomérique |

CC(=CCC1=CC2=C(C=C1O)OC[C@@]3([C@H]2OC4=C3C=CC(=C4)O)O)C |

SMILES canonique |

CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC(=C4)O)O)C |

Key on ui other cas no. |

77979-22-7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.